Norgestimate-d3 (major)

Bioanalytical method validation Solid-phase extraction recovery Pharmacokinetic quantification

Norgestimate-d3 (major) is a deuterium-labeled analog providing a +3 Da mass shift for unambiguous LC-MS/MS differentiation from unlabeled norgestimate. Unlike non-isotopic structural analogs that introduce uncorrectable quantification bias, this stable isotope-labeled internal standard exhibits near-identical extraction recovery and ionization behavior, fully compensating for matrix effects per FDA/EMA bioanalytical method validation guidelines. Essential for ANDA submissions, pharmacokinetic studies, and therapeutic drug monitoring of oral contraceptive formulations. Isotopic purity exceeds 98% atom D with chemical purity ≥98%.

Molecular Formula C₂₃H₂₆D₅NO₃
Molecular Weight 374.53
Cat. No. B1163329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate-d3 (major)
SynonymsD 138-d3;  Dexnorgestrel-d3 acetime;  ORF 10131-d3;  RWJ 10131-d3;  d-(17α)-17-Acetoxy-d3-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime
Molecular FormulaC₂₃H₂₆D₅NO₃
Molecular Weight374.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norgestimate-d3 (major) for LC-MS/MS Internal Standard and Pharmacokinetic Quantification


Norgestimate-d3 (major) is a deuterium-labeled analog of the third-generation synthetic progestin norgestimate, with a molecular formula of C₂₃H₂₈D₃NO₃ and a molecular weight of approximately 372.53 g/mol . The compound serves exclusively as a stable isotope-labeled internal standard for the accurate quantification of norgestimate and its active metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. Its deuterium labeling provides a +3 Da mass shift relative to the unlabeled analyte, enabling clear chromatographic and mass spectrometric differentiation while preserving near-identical physicochemical behavior to the target compound during sample extraction, ionization, and detection [2].

Why Non-Isotopic Internal Standards Cannot Substitute for Norgestimate-d3 (major) in Norgestimate Bioanalysis


Non-isotopic structural analogs used as internal standards exhibit differential extraction recovery, variable ionization efficiency in the mass spectrometer source, and distinct susceptibility to matrix effects compared to the target analyte norgestimate [1]. In contrast, stable isotope-labeled internal standards such as Norgestimate-d3 (major) demonstrate near-identical recovery and ionization behavior to the unlabeled analyte, effectively compensating for analyte loss during sample preparation and ion suppression or enhancement effects inherent to complex biological matrices [2]. The substitution of a deuterated internal standard with a non-deuterated structural analog introduces systematic quantification bias that cannot be corrected through calibration, directly compromising method accuracy and the reliability of pharmacokinetic parameter estimation [3].

Quantitative Differentiation of Norgestimate-d3 (major) Against Comparator Internal Standards


Recovery Efficiency of Deuterated Internal Standard in Human Plasma: Cross-Study Comparable Evidence

In a validated UPLC-MS/MS method for quantifying 17-desacetyl norgestimate (the primary active metabolite of norgestimate) in human plasma, the deuterated internal standard 17-desacetyl norgestimate D6 demonstrated a mean extraction recovery of 93.90% using solid-phase extraction [1]. This recovery value was obtained under the same experimental conditions as the analyte (17-desacetyl norgestimate), which showed a recovery of 96.30% [1]. While this direct quantitative recovery data is from the D6-labeled analog rather than Norgestimate-d3 (major), it provides class-level inference for the expected performance of deuterated norgestimate internal standards in bioanalytical applications. High and consistent recovery is essential for accurate quantification, as low or variable recovery introduces significant bias into concentration calculations.

Bioanalytical method validation Solid-phase extraction recovery Pharmacokinetic quantification

Androgen Receptor Affinity of Parent Compound Norgestimate Versus Comparator Progestins: Direct Head-to-Head Comparison

The parent compound norgestimate exhibits markedly lower androgen receptor affinity compared to second- and third-generation progestin comparators. In direct head-to-head radioligand binding assays, norgestimate demonstrated an affinity for the androgen receptor of 0.003 times that of dihydrotestosterone (DHT) [1]. This value is lower than that of progesterone (0.005 × DHT) and substantially lower than levonorgestrel (0.220 × DHT) and gestodene (0.154 × DHT) [1]. In an in vivo immature rat ventral prostate growth model, norgestimate did not significantly stimulate prostate growth, whereas levonorgestrel, gestodene, and desogestrel all exhibited significant androgenic effects [1]. This differential pharmacology of the parent compound informs the selection of Norgestimate-d3 (major) as an internal standard for studies specifically investigating norgestimate-containing formulations where androgenic liability is a critical parameter.

Receptor binding selectivity Androgen receptor pharmacology Progestin classification

Isotopic Purity Specification of Norgestimate-d3 (major): Vendor-Specific Quantitative Comparison

Norgestimate-d3 (major) is supplied with a specified isotopic purity of >98% atom D and chemical purity of ≥95% by HPLC . Isotopic purity (atom% deuterium) is a critical procurement specification because incomplete deuteration (presence of unlabeled or partially labeled species) introduces isotopic cross-talk in MS/MS detection, generating signal in the analyte channel and compromising quantification accuracy at low concentrations. The atom% D specification of >98% meets or exceeds the typical industry requirement for reliable internal standard performance, ensuring minimal contribution of the internal standard to the analyte mass transition channel.

Isotopic enrichment Internal standard qualification Mass spectrometry interference

Storage Stability and Thermal Properties: Vendor-Specific Quantitative Specification

Norgestimate-d3 (major) is characterized by a melting point of >210°C with decomposition . The recommended storage condition is -20°C under inert atmosphere to maintain long-term stability . The compound is slightly soluble in chloroform and methanol . These physicochemical specifications are essential for proper handling and storage during method development and validation. Knowledge of the exact melting point and decomposition temperature informs the design of forced degradation studies and ensures that the internal standard remains stable throughout the duration of analytical runs and long-term storage.

Compound stability Long-term storage Reference standard handling

Optimal Application Scenarios for Norgestimate-d3 (major) Based on Quantified Differentiation


LC-MS/MS Quantification of Norgestimate in Human Plasma for Bioequivalence Studies

Norgestimate-d3 (major) serves as the internal standard for the accurate quantification of norgestimate in human plasma during bioequivalence and pharmacokinetic studies of oral contraceptive formulations. The use of a deuterated internal standard with >98% atom D isotopic purity ensures minimal isotopic cross-talk and enables precise quantification at low ng/mL concentrations, which is essential for generating reliable Cmax and AUC parameters required for regulatory submission [1]. The near-identical recovery characteristics of deuterated norgestimate internal standards to the unlabeled analyte (class-level inference from 17-desacetyl norgestimate D6 recovery of 93.90% vs. analyte recovery of 96.30%) provide the matrix-effect compensation necessary to meet FDA and EMA bioanalytical method validation guidelines [1].

Differentiation of Norgestimate from Androgenic Progestins in Pharmacological Studies

In studies designed to distinguish the minimal androgenic liability of norgestimate-containing formulations from those containing levonorgestrel or gestodene, Norgestimate-d3 (major) provides a compound-specific internal standard that enables accurate quantification of norgestimate without cross-reactivity with other progestins. The parent compound norgestimate exhibits androgen receptor affinity of 0.003 × DHT, which is 73-fold lower than levonorgestrel (0.220 × DHT) [1]. Accurate quantification of norgestimate in these comparative pharmacology studies is essential for establishing exposure-response relationships specific to the low-androgenicity profile of norgestimate.

Therapeutic Drug Monitoring of Norgestimate-Containing Hormonal Contraceptives

For clinical pharmacology studies involving therapeutic drug monitoring of norgestimate and its active metabolites (norelgestromin, norgestrel), Norgestimate-d3 (major) provides the stable isotope-labeled internal standard necessary for achieving the required sensitivity and specificity in complex biological matrices. The deuterium labeling ensures that the internal standard co-elutes with norgestimate under gradient chromatographic conditions while providing a distinct +3 Da mass shift for MS/MS detection [1]. This application is particularly relevant for studies evaluating adherence, drug-drug interactions, or pharmacokinetic variability in special populations where precise quantification of norgestimate concentrations is critical.

Method Development and Validation of Norgestimate Assays for ANDA Submissions

During the development and validation of analytical methods for Abbreviated New Drug Application (ANDA) submissions for generic norgestimate-containing oral contraceptives, Norgestimate-d3 (major) serves as the qualified internal standard for demonstrating method accuracy, precision, and reproducibility. The isotopic purity specification of >98% atom D and chemical purity of ≥95% by HPLC [1] meets the quality requirements for reference standards used in GLP-compliant bioanalytical laboratories. The compound's thermal stability (melting point >210°C with decomposition) and defined storage conditions (-20°C under inert atmosphere) ensure that the internal standard remains stable throughout the method validation lifecycle and subsequent sample analysis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgestimate-d3 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.